molecular formula C11H13NO5S B13519881 Ethyl 5-sulfamoyl-2,3-dihydrobenzofuran-2-carboxylate

Ethyl 5-sulfamoyl-2,3-dihydrobenzofuran-2-carboxylate

Cat. No.: B13519881
M. Wt: 271.29 g/mol
InChI Key: HTIVCKMGSJYICF-UHFFFAOYSA-N
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Description

Ethyl 5-sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxylate is a synthetic organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be constructed through a cyclization reaction involving a phenol derivative and an appropriate electrophile.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a sulfonation reaction using reagents such as sulfamoyl chloride.

    Esterification: The carboxylic acid group is esterified using ethanol and an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of ethyl 5-sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxylate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the sulfamoyl group to other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 5-sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 5-sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The benzofuran ring may also contribute to the compound’s ability to interact with biological membranes and receptors, influencing cellular processes.

Comparison with Similar Compounds

Ethyl 5-sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives and sulfamoyl-containing compounds. Similar compounds include:

    Benzofuran-2-carboxylic acid: Lacks the sulfamoyl group, resulting in different chemical and biological properties.

    Ethyl 2,3-dihydro-1-benzofuran-2-carboxylate:

    5-Sulfamoyl-2,3-dihydro-1-benzofuran: Lacks the ethyl ester group, influencing its solubility and chemical behavior.

The presence of both the sulfamoyl and ethyl ester groups in ethyl 5-sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxylate makes it unique, offering a combination of properties that can be advantageous in various applications.

Properties

Molecular Formula

C11H13NO5S

Molecular Weight

271.29 g/mol

IUPAC Name

ethyl 5-sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxylate

InChI

InChI=1S/C11H13NO5S/c1-2-16-11(13)10-6-7-5-8(18(12,14)15)3-4-9(7)17-10/h3-5,10H,2,6H2,1H3,(H2,12,14,15)

InChI Key

HTIVCKMGSJYICF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=C(O1)C=CC(=C2)S(=O)(=O)N

Origin of Product

United States

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